2,4-Dimethyl-1-phenylpenta-1,4-dien-3-one
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Overview
Description
2,4-Dimethyl-1-phenylpenta-1,4-dien-3-one is an organic compound with the molecular formula C13H14O It is a conjugated ketone with a phenyl group attached to the first carbon of the pentadienone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-phenylpenta-1,4-dien-3-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between acetophenone and 2,4-dimethyl-1,3-pentadiene. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dimethyl-1-phenylpenta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-phenylpenta-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one
- 2,4-Dimethyl-1,4-pentadien-3-one
- 1,5-Diphenyl-1,4-pentadien-3-one
Uniqueness
2,4-Dimethyl-1-phenylpenta-1,4-dien-3-one is unique due to its specific substitution pattern and the presence of both phenyl and dimethyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
578714-67-7 |
---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,4-dimethyl-1-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C13H14O/c1-10(2)13(14)11(3)9-12-7-5-4-6-8-12/h4-9H,1H2,2-3H3 |
InChI Key |
JZBKIIZMRNGWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
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